molecular formula C22H18N2O3 B3616447 1-[(3-methylbenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide

1-[(3-methylbenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide

Cat. No. B3616447
M. Wt: 358.4 g/mol
InChI Key: BNGFEAIVAPVDRX-UHFFFAOYSA-N
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Description

Compounds with similar structures often have aromatic rings, which contribute to their stability and reactivity. They may also contain an oxygen atom bonded to a benzyl group, which could influence their polarity and solubility .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, or oxidation .


Molecular Structure Analysis

The molecular structure of similar compounds often involves resonance stabilization, particularly at the benzylic position . This can influence the compound’s reactivity and stability.


Chemical Reactions Analysis

Reactions involving similar compounds often occur at the benzylic position. For example, benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by the presence of aromatic rings, oxygen atoms, and the benzylic position .

Mechanism of Action

The mechanism of action for such compounds can vary widely depending on their intended use. For example, some compounds with similar structures have been studied for their neuroprotective and anti-inflammatory activity .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely and would depend on factors such as the specific functional groups present and the intended use of the compound .

Future Directions

Future research on similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. This could include studying their potential use as neuroprotective and anti-inflammatory agents .

properties

IUPAC Name

1-[(3-methylphenyl)methoxy]-4-oxido-3-phenylquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-16-8-7-9-17(14-16)15-27-24-20-13-6-5-12-19(20)23(26)21(22(24)25)18-10-3-2-4-11-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGFEAIVAPVDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-methylbenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide
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